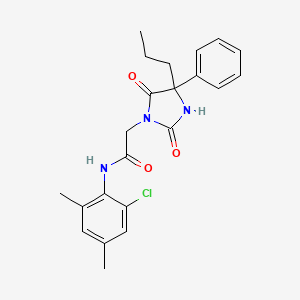![molecular formula C18H17N5O B7535124 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DMPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. DMPQ is a pyrazolopyrimidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein. The phosphorylation of Rb leads to the release of E2F transcription factors, which are involved in the progression of the cell cycle. This compound inhibits the activity of CDK4, leading to the arrest of the cell cycle and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of CDK4, leading to the inhibition of the cell cycle. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of CDK4 and has shown significant anticancer activity in vitro. This compound is also relatively easy to synthesize and has been obtained in high yield using various methods. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more soluble derivatives of this compound that can be used in aqueous solutions. In addition, further studies are needed to investigate the potential of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown significant potential in various scientific research applications. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis and has anti-inflammatory and neuroprotective effects. Despite its poor solubility in aqueous solutions, this compound has several advantages for lab experiments and has been obtained in high yield using various methods. Further research is needed to optimize the synthesis method, develop more soluble derivatives, and investigate the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been achieved using various methods. One such method involves the reaction of 2,3-dimethylindole-5-carboxylic acid with ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in the presence of a coupling agent. The resulting compound is then treated with trifluoroacetic acid to obtain this compound in high yield.
科学研究应用
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the enzyme CDK4, which is involved in the progression of the cell cycle.
属性
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-11-12(2)22-16-5-4-13(8-14(11)16)9-20-18(24)15-10-21-23-7-3-6-19-17(15)23/h3-8,10,22H,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCNJAGPPZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=C4N=CC=CN4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)

![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)